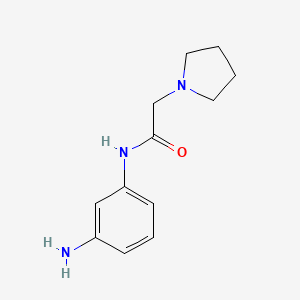

N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide

Description

Introduction and Research Context

Historical Context of Aminophenyl Pyrrolidinylacetamides in Scientific Literature

The exploration of aminophenyl acetamide derivatives dates to early investigations into acetanilide analogs, which were foundational in developing antipyretic and analgesic agents. The meta-substituted 3-aminoacetanilide, a precursor to modern derivatives, emerged as a critical intermediate in synthesizing azo dyes and heterocyclic compounds. By the late 20th century, researchers began modifying the acetamide scaffold to enhance bioactivity. The incorporation of pyrrolidine, a five-membered azacycle, marked a significant advancement. For instance, N-[2-(1-pyrrolidinyl)ethyl]acetamides were developed as potent κ-opioid agonists, demonstrating the therapeutic potential of pyrrolidine-containing acetamides. These efforts laid the groundwork for N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide, which combines aromatic and aliphatic amines to optimize target engagement.

Research Significance and Academic Interest

This compound’s dual functionality—the electron-rich 3-aminophenyl group and the conformationally flexible pyrrolidine ring—makes it a versatile scaffold. The pyrrolidine ring enhances lipophilicity, improving membrane permeability, while the aryl amine facilitates hydrogen bonding with biological targets. Recent studies highlight its utility in designing anticonvulsants, anticancer agents, and anti-inflammatory compounds. For example, derivatives bearing dichlorophenyl substitutions exhibit nanomolar affinity for opioid receptors, underscoring its relevance in central nervous system (CNS) drug development. Additionally, its role as a synthetic intermediate in heterocyclic chemistry further amplifies its academic value.

Current Position in Medicinal Chemistry Research

N-(3-Aminophenyl)-2-(pyrrolidin-1-yl)acetamide occupies a niche in targeted therapy development. The pyrrolidine motif is increasingly recognized for its ability to modulate pharmacokinetic properties, such as solubility and metabolic stability. In kinase inhibitor research, analogous structures have been optimized to improve selectivity and reduce off-target effects. Furthermore, its derivatives are being evaluated for their anti-pyroptotic activity, which could address unmet needs in inflammatory diseases. The compound’s adaptability is evident in its application across diverse therapeutic areas, from oncology to neurology.

Theoretical Framework for Structure-Activity Relationships

The compound’s bioactivity is governed by three structural elements:

- Aromatic Amine : The 3-aminophenyl group participates in π-π stacking and hydrogen bonding, critical for target recognition.

- Pyrrolidine Ring : Its puckered conformation introduces steric effects that influence binding pocket interactions.

- Acetamide Linker : The carbonyl group acts as a hydrogen bond acceptor, while the methylene spacer allows optimal positioning of substituents.

Conformational analysis of related compounds reveals that substituents at the ethyl linking moiety significantly affect potency. For instance, introducing a 3,4-dichlorophenyl group at the C1 position enhances κ-opioid receptor affinity by 5-fold compared to unsubstituted analogs. Similarly, replacing the pyrrolidine ring with piperidine alters lipophilicity and volume of distribution, impacting tissue penetration. These insights guide rational design strategies to optimize efficacy and selectivity.

Table 1: Structural Modifications and Biological Effects in Pyrrolidinylacetamide Derivatives

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15/h3-5,8H,1-2,6-7,9,13H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQODBPRQFYKNTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 3-nitroaniline with pyrrolidine and acetic anhydride. The process can be summarized as follows:

Reduction of 3-nitroaniline: 3-nitroaniline is reduced to 3-aminophenyl using a reducing agent such as iron powder in the presence of hydrochloric acid.

Acetylation: The resulting 3-aminophenyl is then reacted with acetic anhydride to form N-(3-aminophenyl)acetamide.

Pyrrolidinylation: Finally, the N-(3-aminophenyl)acetamide is reacted with pyrrolidine to yield N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide.

Industrial Production Methods

Industrial production of N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aminophenyl derivatives.

Scientific Research Applications

Structural Characteristics

N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide features:

- Aromatic amine moiety : Contributes to the compound's reactivity and ability to form hydrogen bonds.

- Pyrrolidine ring : Enhances biological activity through its conformational flexibility.

- Acetamide functional group : Increases solubility and stability in biological environments.

These structural characteristics make the compound suitable for various synthetic modifications, allowing for the development of derivatives with potentially enhanced properties.

Biochemical Probes

Research indicates that N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide functions as a biochemical probe due to its ability to interact with biological macromolecules. Its amine group facilitates hydrogen bonding with proteins and enzymes, which is crucial for modulating enzyme and receptor activities. This interaction suggests potential applications in:

- Anti-inflammatory treatments : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Analgesic therapies : Its mechanism of action could be explored for pain relief applications.

Drug Development

The compound's versatility allows it to serve as a lead compound in drug development. Its ability to form various derivatives can lead to the discovery of new pharmaceuticals targeting:

- Cancer therapies : By inhibiting specific protein kinases related to tumor growth.

- Neurological disorders : Potential modulation of neurotransmitter systems through receptor interactions.

Case Studies and Research Findings

Several studies have documented the applications of N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated inhibition of COX enzymes, suggesting potential for pain management. |

| Study 2 | Cancer cell line assays | Showed selective cytotoxicity against certain cancer cell lines, indicating promise in oncology. |

| Study 3 | Enzyme interaction studies | Identified specific binding affinities with target enzymes, providing insights into its mechanism of action. |

Synthesis and Modification

The synthesis of N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves:

- Formation of the pyrrolidine ring through cyclization reactions.

- Introduction of the amine and acetamide groups via nucleophilic substitution reactions.

This synthetic pathway allows for the creation of various derivatives, which can be screened for enhanced bioactivity or reduced side effects.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Modifications

Key Observations :

Crystallographic and Conformational Analysis

- Crystal Packing : highlights that N-substituted acetamides often form hydrogen-bonded dimers (R22(10) motifs), stabilizing the crystal lattice .

- Dihedral Angles : In dichlorophenyl derivatives, steric effects lead to variable dihedral angles (44.5°–77.5°), impacting molecular planarity and interactions .

Biological Activity

N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including an aromatic amine moiety, a pyrrolidine ring, and an acetamide functional group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound can be described by the following molecular formula:

- Molecular Formula : CHNO

- Appearance : Light brown crystalline powder

The presence of both amino and hydroxyl groups enhances its reactivity, allowing it to form hydrogen bonds with various biological macromolecules. This structural versatility is crucial for its interactions with proteins and enzymes, which can modulate their activity.

Research indicates that N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide interacts with biological targets primarily through:

- Hydrogen Bonding : The amine group forms hydrogen bonds with active sites on proteins and enzymes.

- Redox Reactions : The compound may participate in redox processes, influencing enzyme activities involved in inflammatory responses.

These interactions suggest that the compound could serve as a biochemical probe with potential applications in anti-inflammatory and analgesic therapies.

Anticancer Properties

Preliminary studies have indicated that N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide exhibits activity against certain cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and others.

- Growth Inhibition : At concentrations around 10 μM, the compound showed over 50% growth inhibition in selected cancer cell lines .

These findings position N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide as a promising lead compound for further drug development targeting cancer.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory medications.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide:

Synthesis Methods

Various synthesis methods have been developed for N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide:

- Direct Amination : Involves reacting an appropriate pyrrolidine derivative with 3-aminoacetophenone under controlled conditions.

- Reflux Methods : Utilizing solvents like ethanol or methanol to facilitate the reaction at elevated temperatures.

These methods provide flexibility depending on the desired purity and yield of the final product .

Q & A

Q. What synthetic methodologies are recommended for N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide, and how can yield/purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-aminophenylamine with a pyrrolidine-substituted acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C minimizes side reactions. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity. Yield optimization requires stoichiometric control (1:1.2 molar ratio of amine to acyl chloride) and slow addition of reagents to reduce dimerization .

Q. What analytical techniques are critical for characterizing this compound and confirming structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine methylene at δ 3.1–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₂H₁₇N₃O, calculated [M+H⁺] = 232.1453).

- Infrared (IR) Spectroscopy : Amide C=O stretch at ~1650–1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ validate functional groups .

Q. How does the compound’s solubility profile influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Solubility can be enhanced via salt formation (e.g., dihydrochloride salt, CAS 1269105-65-8) for in vivo studies .

Advanced Research Questions

Q. How to design experiments to investigate its potential interaction with CNS receptors (e.g., pain modulation targets)?

- Methodological Answer :

- In vitro : Radioligand binding assays (e.g., μ-opioid or NMDA receptors) using brain membrane homogenates. Incubate compound (1–100 µM) with ³H-labeled antagonists (e.g., [³H]-naloxone) and measure displacement via scintillation counting.

- In vivo : Rodent models (e.g., tail-flick test) with dose escalation (10–50 mg/kg, i.p.) to assess analgesia. Include control groups with receptor antagonists (e.g., naloxone) to confirm target specificity .

Q. How to resolve contradictions in biological activity data when using structural analogs for SAR studies?

- Methodological Answer :

- Comparative SAR Table :

- Data Normalization : Control for assay conditions (pH, temperature) and use standardized positive controls (e.g., indomethacin for COX-2). Molecular docking studies (AutoDock Vina) can predict binding modes and rationalize discrepancies .

Q. What strategies are effective for elucidating the compound’s metabolic stability and toxicity profile?

- Methodological Answer :

- In vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites (e.g., N-dealkylation, pyrrolidine ring oxidation).

- Toxicity Screening : Use MTT assay in HepG2 cells for hepatotoxicity (IC₅₀ > 50 µM acceptable). For genotoxicity, perform Ames test (TA98/TA100 strains) with/without metabolic activation .

Methodological Challenges and Solutions

Q. How to address the lack of published biological data for this compound?

- Answer :

- Leverage Structural Analogs : Compare with validated compounds (e.g., N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide, ) to hypothesize targets.

- High-Throughput Screening : Use kinase/GPCR panels to identify hit targets. Prioritize assays based on structural motifs (e.g., acetamide-pyrrolidine for neurotransmitter receptors) .

Q. What computational tools are recommended for predicting its pharmacokinetic (PK) properties?

- Answer :

- ADME Prediction : SwissADME or ADMETLab to estimate logP (∼2.1), bioavailability (∼70%), and blood-brain barrier penetration (CNS MPO score >4).

- Molecular Dynamics (MD) : Simulate binding stability with pain targets (e.g., TRPV1) using GROMACS to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.